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Compound of Interest

Compound Name: (R)-P-PhosRuthenium(acac)2

Cat. No.: B15252466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural

characteristics of the chiral ruthenium complex, (R)-P-Phos-Ruthenium(acac)₂. This catalyst is

of significant interest in the field of asymmetric synthesis, particularly in hydrogenation

reactions, due to the unique electronic and steric properties imparted by the P-Phos ligand.

This document outlines expected spectroscopic data based on analogous compounds, details

the experimental protocols for acquiring this data, and presents a representative catalytic cycle

for its application in asymmetric hydrogenation.

Introduction to (R)-P-Phos-Ruthenium(acac)₂
(R)-P-Phos-Ruthenium(acac)₂ is an organometallic complex featuring a ruthenium(II) center

coordinated to two acetylacetonate (acac) ligands and the chiral diphosphine ligand, (R)-P-

Phos. The (R)-P-Phos ligand is a member of the atropisomeric biaryl bisphosphine family,

characterized by two methoxy-substituted pyridine rings in its backbone.[1] This structural

feature creates a unique chiral environment around the metal center, influencing the

stereochemical outcome of catalytic reactions.

Molecular Structure:

Chemical Formula: C₄₈H₅₀N₂O₈P₂Ru

Molecular Weight: 945.94 g/mol
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CAS Number: 316829-35-3

Spectroscopic Data
While a comprehensive, experimentally verified dataset for (R)-P-Phos-Ruthenium(acac)₂ is

not readily available in the public domain, the following tables summarize the expected

spectroscopic data based on the analysis of analogous Ru(acac)₂(diphosphine) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ 7.0 - 8.5 Multiplet Aromatic Protons (P-Phos)

~ 5.3 - 5.6 Singlet Methine Proton (acac)

~ 3.5 - 4.0 Singlet Methoxy Protons (P-Phos)

~ 1.8 - 2.2 Singlet Methyl Protons (acac)

Table 2: Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 185 - 195 Carbonyl Carbon (acac)

~ 100 - 160 Aromatic & Pyridyl Carbons (P-Phos)

~ 100 Methine Carbon (acac)

~ 55 - 60 Methoxy Carbon (P-Phos)

~ 25 - 30 Methyl Carbon (acac)

Table 3: Expected ³¹P NMR Data (in CDCl₃)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~ 40 - 60 Singlet
Coordinated Phosphorus (P-

Phos)

Infrared (IR) Spectroscopy
Table 4: Expected IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3100 Medium C-H Stretch (Aromatic)

~ 2850 - 3000 Medium C-H Stretch (Aliphatic)

~ 1550 - 1600 Strong C=O Stretch (acac)

~ 1500 - 1550 Strong C=C Stretch (acac)

~ 1400 - 1500 Medium P-Aryl Stretch

~ 1250 - 1300 Strong C-O Stretch (acac)

~ 1000 - 1100 Strong C-O-C Stretch (Methoxy)

~ 400 - 500 Medium Ru-P Stretch

~ 300 - 400 Medium Ru-O Stretch

Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (ESI+)

m/z Assignment

[M+H]⁺ Molecular Ion Peak

[M-acac]⁺
Fragment corresponding to the loss of one

acetylacetonate ligand

[P-Phos+H]⁺
Fragment corresponding to the protonated P-

Phos ligand
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

(R)-P-Phos-Ruthenium(acac)₂.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Use the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be necessary due to the lower natural abundance of ¹³C.

³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85%

H₃PO₄ for referencing.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (1-2

mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin,

transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the complex (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in the positive ion mode. The instrument should be calibrated prior to analysis.

Catalytic Pathway Visualization
(R)-P-Phos-Ruthenium(acac)₂ is a pre-catalyst that, upon activation, is highly effective for the

asymmetric hydrogenation of various substrates. The following diagram illustrates a generally

accepted catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru(II)-

diphosphine complex.

Asymmetric Hydrogenation Catalytic Cycle

[(R)-P-Phos]Ru(acac)₂ [(R)-P-Phos]RuH₂

 H₂

-2 acacH

[(R)-P-Phos]Ru(H)(S)
 + Substrate (S)

[(R)-P-Phos]Ru(Product-alkoxide)

 Hydride Insertion

 + H₂

- Product
Product

Click to download full resolution via product page

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a ketone.

This guide provides a foundational understanding of the spectroscopic properties and catalytic

applications of (R)-P-Phos-Ruthenium(acac)₂. The provided data and protocols are intended to

serve as a reference for researchers in the fields of catalysis, organic synthesis, and drug

development. Experimental verification of the spectroscopic data is recommended for specific

research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (R)-P-Phos-
Ruthenium(acac)₂: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15252466#spectroscopic-data-nmr-ir-ms-of-r-p-
phosruthenium-acac-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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